Alk/hdac-IN-1

Description

Overview of Anaplastic Lymphoma Kinase (ALK) as a Research Target in Aberrant Signaling Pathways

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a significant role in the development of the central and peripheral nervous systems. nih.gov Under normal physiological conditions, its expression is tightly controlled. However, aberrant ALK signaling, resulting from genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, is a known driver in several human cancers. nih.govnih.govaacrjournals.org These alterations lead to the constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. nih.govmdpi.comresearchgate.net

The persistent activation of these pathways promotes uncontrolled cell proliferation, survival, and migration, contributing to tumorigenesis. nih.govaacrjournals.org Consequently, ALK has emerged as a critical therapeutic target in cancers where its signaling is dysregulated. aacrjournals.orgmdpi.com The study of ALK-driven malignancies has led to the development of targeted inhibitors that aim to block its kinase activity. mdpi.com

Fundamental Roles of Histone Deacetylases (HDACs) in Epigenetic and Non-Epigenetic Regulation

Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in regulating gene expression. nih.gov They catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. nih.gov This deacetylation is a critical post-translational modification that influences a wide array of cellular processes. nih.gov

The balance between histone acetylation and deacetylation, maintained by HDACs and histone acetyltransferases (HATs), is essential for normal cellular function. nih.gov Acetylation of histones generally leads to a more relaxed chromatin structure, allowing for gene transcription, while deacetylation results in a condensed chromatin state and transcriptional repression. medpath.com Beyond their role in chromatin remodeling, HDACs also modulate the activity of numerous non-histone proteins involved in processes such as signal transduction and cytoskeletal dynamics. nih.govmdpi.com

Mammalian HDACs are categorized into two main groups based on their cofactor requirement: the "classical" zinc-dependent HDACs and the NAD-dependent sirtuins. mdpi.com The zinc-dependent HDACs are further divided into three classes based on their homology to yeast HDACs: mdpi.comnih.gov

Class I: (HDAC1, HDAC2, HDAC3, and HDAC8) are primarily localized in the nucleus and are involved in chromatin remodeling. mdpi.comnih.gov

Class II: This class is subdivided into Class IIa (HDAC4, HDAC5, HDAC7, and HDAC9) and Class IIb (HDAC6 and HDAC10). nih.govnih.gov Class II HDACs can shuttle between the nucleus and the cytoplasm. mdpi.com

Class IV: (HDAC11) is the sole member of this class. nih.govnih.gov

These enzymes require a zinc ion (Zn2+) as a cofactor for their catalytic activity. mdpi.com The catalytic mechanism involves the coordination of the zinc ion to the acetyl group, facilitating its removal. nih.gov

In contrast, the Class III HDACs, also known as sirtuins, are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for their enzymatic activity and are mechanistically distinct from the zinc-dependent HDACs. nih.govresearchgate.net

| Group | Class | Members | Cofactor | Primary Localization |

|---|---|---|---|---|

| Zinc-Dependent | Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Zn2+ | Nucleus |

| Class II | IIa: HDAC4, HDAC5, HDAC7, HDAC9 | Zn2+ | Nucleus and Cytoplasm | |

| IIb: HDAC6, HDAC10 | ||||

| Class IV | HDAC11 | Zn2+ | - | |

| NAD-Dependent | Class III (Sirtuins) | SIRT1-7 | NAD+ | - |

The dysregulation of HDAC expression and activity is linked to a multitude of pathological conditions, including cancer and cardiovascular diseases. nih.govumanitoba.ca In the context of cancer, aberrant HDAC activity can lead to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell growth and survival. medpath.com The overexpression of certain HDAC isoforms has been observed in various malignancies. nih.gov

Dysregulated HDAC activity also contributes to other cellular abnormalities, such as aberrant cell cycle progression and impaired DNA damage repair. nih.gov For instance, the mislocalization of HDAC1 has been implicated in the pathogenesis of certain neurodegenerative diseases by leading to aberrant cell cycle activity and DNA damage. nih.gov The multifaceted roles of HDACs in cellular homeostasis underscore their significance as targets in preclinical research.

Rationale for Dual Inhibition Strategies Targeting ALK and HDAC in Preclinical Research

The rationale for developing dual inhibitors that simultaneously target both ALK and HDACs stems from the potential for synergistic or additive therapeutic effects. nih.govresearchgate.net Targeting a single pathway in cancer can often lead to the development of resistance. By concurrently inhibiting two distinct but crucial cellular targets, it may be possible to enhance efficacy and overcome resistance mechanisms. nih.gov

HDAC inhibitors can "sensitize" cancer cells to the effects of other targeted therapies. researchgate.net In the context of ALK-driven cancers, combining an ALK inhibitor with an HDAC inhibitor could lead to a more profound and durable anti-proliferative response. nih.gov Research has shown that such combinations can exhibit synergistic effects in cancer cell lines. nih.govtandfonline.com The development of single molecules that can inhibit both ALK and HDACs, such as ALK/HDAC-IN-1, represents an innovative approach in preclinical cancer research. tandfonline.combioworld.comnih.gov These dual inhibitors are designed to combine the pharmacophores of known ALK and HDAC inhibitors into a single chemical entity. nih.gov

| Target | Role in Pathological Processes | Rationale for Inhibition |

|---|---|---|

| ALK | Drives cell proliferation, survival, and migration through aberrant signaling. | Directly block the primary oncogenic driver. |

| HDAC | Contributes to the silencing of tumor suppressor genes and other cellular dysregulations. | Reactivate tumor suppressor gene expression and sensitize cells to other therapies. |

| Dual ALK/HDAC | Simultaneously targets a key signaling pathway and a critical epigenetic regulator. | Potential for synergistic anti-cancer effects, enhanced efficacy, and overcoming drug resistance. |

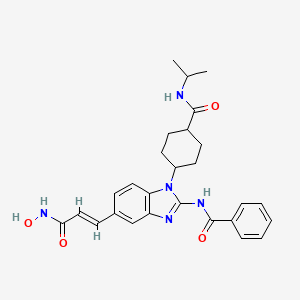

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H31N5O4 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

N-[5-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide |

InChI |

InChI=1S/C27H31N5O4/c1-17(2)28-25(34)20-10-12-21(13-11-20)32-23-14-8-18(9-15-24(33)31-36)16-22(23)29-27(32)30-26(35)19-6-4-3-5-7-19/h3-9,14-17,20-21,36H,10-13H2,1-2H3,(H,28,34)(H,31,33)(H,29,30,35)/b15-9+ |

InChI Key |

ARQFPBSDTGWBHK-OQLLNIDSSA-N |

Isomeric SMILES |

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=C(C=C3)/C=C/C(=O)NO)N=C2NC(=O)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=C(C=C3)C=CC(=O)NO)N=C2NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Alk/hdac in 1 Action

Elucidation of Alk/hdac-IN-1's Specific ALK Inhibitory Mechanisms

This compound functions as an inhibitor of ALK, a receptor tyrosine kinase implicated in various cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer (NSCLC). Its inhibitory action targets both the wild-type and mutated forms of ALK, which are often associated with drug resistance.

Studies have demonstrated that compounds like this compound exhibit potent inhibitory activity against ALK. For instance, compound 3b, a dual ALK and HDAC6 inhibitor, has shown an inhibitory concentration (IC50) of 16 nM against wild-type ALK (ALKwt) nih.govtandfonline.comtandfonline.com. Crucially, this compound also effectively inhibits ALK mutants that confer resistance to existing ALK inhibitors. Specifically, compound 3b demonstrated an IC50 of 4.9 nM against the ALK L1196M mutation, a common mechanism of acquired resistance nih.govtandfonline.comtandfonline.com. Further investigations have assessed compound 3b against other clinically relevant ALK mutants, including C1156Y, F1174L, G1202R, and G1269A, although specific IC50 values for these mutants were not detailed in the available literature tandfonline.com. Compound 12a, another related dual inhibitor, has also been reported to possess good inhibitory potency against ALKwt tandfonline.com.

Table 1: ALK Kinase Inhibition Profile

| Target | IC50 (nM) | Reference/Notes |

| ALKwt | 16 | Compound 3b nih.govtandfonline.comtandfonline.com |

| ALK L1196M | 4.9 | Compound 3b nih.govtandfonline.comtandfonline.com |

| ALK C1156Y | Not specified | Mentioned as tested tandfonline.com |

| ALK F1174L | Not specified | Mentioned as tested tandfonline.com |

| ALK G1202R | Not specified | Mentioned as tested tandfonline.com |

| ALK G1269A | Not specified | Mentioned as tested tandfonline.com |

The inhibition of ALK kinase activity by this compound and related compounds leads to significant downstream effects on cellular signaling. Mechanistic studies have confirmed that these dual inhibitors can induce the downregulation of phosphorylated ALK (p-ALK) protein in cancer cells, directly indicating the blockade of ALK activation tandfonline.comresearchgate.net. Concurrently, these compounds have been observed to upregulate acetylated histone H3 (Ac-H3) protein levels, highlighting their dual action on both kinase signaling and epigenetic regulation tandfonline.comresearchgate.net. While specific downstream pathways for this compound are still under detailed investigation, related studies combining ALK and HDAC inhibitors have shown reductions in key oncogenic proteins such as MYCN proto-oncogene and nuclear factor kappa B (NF-κB), suggesting a broader impact on tumorigenic signaling cascades iiarjournals.org.

Dissecting this compound's Specific HDAC Inhibitory Mechanisms

This compound also targets Histone Deacetylases (HDACs), a family of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones and non-histone proteins. The compound's activity profile indicates a selective rather than pan-HDAC inhibitory effect.

The compound this compound, as well as the structurally similar compound 3b, are characterized as dual inhibitors that specifically target ALK and HDAC6 tandfonline.comtandfonline.commedchemexpress.com. Compound 3b exhibits an IC50 of 1.03 µM against HDAC6, a class IIb HDAC nih.govtandfonline.comtandfonline.com. This selective inhibition of HDAC6 is considered a significant feature of this class of dual inhibitors, potentially offering advantages over broader HDAC inhibition tandfonline.com. While the primary focus for this compound is on HDAC6, other related compounds have shown activity against different HDAC isoforms. For instance, AAK1/HDACs-IN-1 (Compound 12) inhibits HDAC1 with an IC50 of 148.6 nM and HDAC6 with an IC50 of 5.2 nM medchemexpress.com. Compound 12a has also demonstrated good inhibitory potency against HDAC1 tandfonline.com. However, the specific "this compound" compound's profile is most strongly associated with potent HDAC6 inhibition.

Preclinical Evaluation of Alk/hdac in 1 S Biological Efficacy

In Vitro Research on Cellular Models

Assessment of Cellular Proliferation and Viability Modulation

Alk/hdac-IN-1 has demonstrated significant antiproliferative activity across a range of cancer cell lines. A compound identified as a potent dual inhibitor of ALK and HDAC, showed stronger antiproliferative effects than the established ALK inhibitor ceritinib (B560025) in ALK-positive cancer cell lines. bioworld.com Another study on a novel benzimidazole (B57391) derivative, referred to as compound 3b (this compound), confirmed its ability to inhibit the proliferation of various cancer cell lines, including those addicted to ALK. tandfonline.comnih.gov

The half-maximal inhibitory concentrations (IC50) for this compound (referred to as compound 3b) in several cancer cell lines are presented below:

| Cell Line | IC50 (µM) |

| H2228 (Non-small cell lung cancer) | 0.44 |

| A549 (Lung carcinoma) | 0.33 |

| HepG2 (Hepatocellular carcinoma) | 0.59 |

| MCF7 (Breast adenocarcinoma) | 0.55 |

| U87MG (Glioblastoma) | 0.62 |

This table presents the IC50 values of this compound in various cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.

Induction of Cell Cycle Arrest and Apoptosis Pathways

The antiproliferative effects of this compound are, in part, attributable to its ability to induce cell cycle arrest and apoptosis. bioworld.com Treatment with this dual inhibitor leads to a halt in the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

Investigation of Cellular Differentiation and Senescence Processes

While direct studies on this compound's effects on cellular differentiation and senescence are limited, the broader class of HDAC inhibitors is known to influence these processes. HDAC inhibitors can promote the differentiation of cancer cells, causing them to lose their malignant characteristics and adopt features of normal, mature cells. nih.gov For instance, some HDAC inhibitors have been shown to induce the expression of cell cycle inhibitors like p21, which can lead to differentiation in hematopoietic cell lines.

The role of HDAC inhibitors in cellular senescence, a state of irreversible cell cycle arrest, is more complex. Depending on the cellular context, HDAC inhibitors can either induce or suppress senescence. fightaging.org In some cancer cells, forcing them into a senescent state can be a therapeutic strategy. nih.gov However, the accumulation of senescent cells can also have pro-tumorigenic effects. The specific impact of this compound on these processes requires further investigation.

Analysis of Cellular Migration, Invasion, and Angiogenesis

This compound has shown the ability to inhibit cellular migration and invasion in a dose-dependent manner. bioworld.com These processes are crucial for cancer metastasis, the spread of cancer from the primary tumor to other parts of the body. By impeding the ability of cancer cells to move and invade surrounding tissues, this compound may help to prevent or slow the metastatic cascade.

Angiogenesis, the formation of new blood vessels, is another critical process for tumor growth and metastasis. While direct evidence for this compound's anti-angiogenic properties is emerging, HDAC inhibitors, in general, are known to have anti-angiogenic effects. nih.govnih.gov They can inhibit the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and its receptors. nih.gov Some studies suggest that the anti-angiogenic activity of certain HDAC inhibitors is mediated through the inhibition of HDAC6, an isoform also targeted by this compound. aacrjournals.org

Modulation of Immunomodulatory Factors in Cell Lines

The interplay between cancer cells and the immune system is a critical determinant of tumor progression. While specific data on this compound's immunomodulatory effects are not yet widely available, HDAC inhibitors as a class have been shown to modulate the expression of various cytokines and chemokines that are key to the immune response. nih.gov For instance, some HDAC inhibitors can enhance the expression of pro-inflammatory cytokines that can help to activate an anti-tumor immune response. nih.gov Conversely, they can also down-regulate immunosuppressive factors produced by cancer cells. The specific profile of immunomodulatory factors regulated by this compound is an important area for future research.

In Vivo Research in Animal Models

The promising in vitro results for this compound have been corroborated by in vivo studies in animal models. In a xenograft model using SK-N-BE(2) neuroblastoma cells, a compound identified as a dual ALK/HDAC inhibitor significantly suppressed tumor growth. bioworld.com

Similarly, in a human A549 lung carcinoma xenograft model, this compound (referred to as compound 3b) demonstrated potent anti-tumor activity. tandfonline.comnih.gov A summary of the in vivo efficacy is presented below:

| Animal Model | Cell Line | Tumor Growth Inhibition |

| SK-N-BE(2) Xenograft | Neuroblastoma | 37.2% and 64.7% |

| A549 Xenograft | Lung Carcinoma | 85% |

This table summarizes the significant tumor growth inhibition observed with this compound in two different xenograft models, highlighting its in vivo anti-cancer potential.

Importantly, these in vivo studies also provided initial safety data. No obvious weight loss or pathological changes in major organs such as the lungs, heart, and kidneys were observed in the treated animals. bioworld.com

Efficacy Assessment in Xenograft and Genetically Engineered Murine Models

The in vivo anti-tumor efficacy of this compound has been demonstrated in several human tumor xenograft models. In a study involving a human A549 non-small cell lung cancer xenograft model in BALB/c nude mice, treatment with this compound resulted in significant tumor growth inhibition. bioworld.comnih.gov At a dose of 20 mg/kg, the compound inhibited tumor growth by 85%, demonstrating potent anti-tumor activity in this model. bioworld.comnih.gov

Another investigation utilized the SK-N-BE(2) neuroblastoma xenograft model to assess the efficacy of a dual ALK/HDAC inhibitor, referred to as compound [I], which shares characteristics with this compound. nih.gov In this model, the compound significantly suppressed tumor growth in a dose-dependent manner. nih.gov The tumor growth inhibition was recorded at 37.2% and 64.7% for the 25 mg/kg and 100 mg/kg doses, respectively. nih.gov

Table 1: Efficacy of this compound in Xenograft Models

| Cell Line | Cancer Type | Animal Model | Tumor Growth Inhibition |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | BALB/c Nude Mice | 85% |

| SK-N-BE(2) | Neuroblastoma | Not Specified | 37.2% - 64.7% |

Currently, there is a lack of publicly available data on the efficacy of this compound in genetically engineered murine models.

Pharmacodynamic Evaluation of Molecular Targets in Animal Tissues

Pharmacodynamic studies have been conducted to confirm the engagement of this compound with its intended molecular targets in vivo. A key indicator of ALK inhibition is the reduction in its phosphorylation status. In cellular assays, treatment with a compound identified as 3b, consistent with this compound, significantly decreased the phosphorylation level of Y1604 on ALK in ALK-addicted H2228 cells. bioworld.com This demonstrates that the compound effectively inhibits the kinase activity of ALK.

As a dual inhibitor, this compound also targets HDAC enzymes. It has shown inhibitory activity against both ALK and HDAC6 with IC50 values of 16 nM and 1.03 µM, respectively. bioworld.comnih.gov Another structurally similar 2,4-pyrimidinediamine derivative, referred to as compound [I], displayed potent inhibition of wild-type ALK and HDAC1 with IC50 values of 9.5 nM and 1450 nM, respectively. nih.gov The ability of these compounds to block both ALK- and HDAC-mediated signaling pathways simultaneously underscores their dual-targeting mechanism. nih.gov In vivo studies have shown that other HDAC inhibitors can induce histone acetylation in tumors, which correlates with their anti-tumor activity. nih.gov

Assessment of Histopathological and Molecular Changes in Animal Models

Histopathological examinations of tissues from animal models treated with a dual ALK/HDAC inhibitor, referred to as compound [I], have been conducted. nih.gov In the SK-N-BE(2) xenograft model, no obvious pathological changes were observed in the lung, heart, and kidney of the treated mice. nih.gov This suggests a favorable toxicity profile for this class of compounds in these organs.

At the molecular level, the anti-proliferative effects of this compound are attributed to the induction of cell apoptosis and cell cycle arrest. nih.gov In vitro studies correlated with these findings showed a dose-dependent up-regulation of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov

Advanced Mechanistic Studies and Omics Approaches

Detailed mechanistic studies employing 'omics' technologies are crucial for a comprehensive understanding of the biological effects of novel therapeutic agents. However, for this compound specifically, there is a scarcity of publicly available data from transcriptomic, proteomic, epigenomic, metabolomic, and lipidomic investigations. The following sections outline the types of analyses that fall under these categories and are pertinent to the evaluation of a dual ALK/HDAC inhibitor.

Transcriptomic and Proteomic Profiling

Transcriptomic and proteomic analyses would provide a global view of the changes in gene and protein expression induced by this compound. Such studies would identify the downstream signaling pathways modulated by the dual inhibition of ALK and HDACs. For instance, transcriptomic profiling of other HDAC inhibitors has revealed significant alterations in gene expression, leading to impaired neutrophil development. tandfonline.com Proteomic approaches can be employed to identify the direct substrates of HDACs, offering insights into the non-histone targets of this compound.

Epigenomic Analysis (e.g., Chromatin Accessibility, Histone Modification Maps)

Epigenomic studies are essential for understanding the impact of the HDAC inhibitory activity of this compound. These analyses would involve genome-wide mapping of histone modifications, such as H3K27ac, and assessing changes in chromatin accessibility. Studies with other HDAC inhibitors have shown a global increase in H3K27ac following treatment. tandfonline.com Such investigations would clarify how this compound remodels the chromatin landscape to regulate gene expression.

Metabolomic and Lipidomic Investigations

Metabolomic and lipidomic profiling would uncover the metabolic reprogramming induced by this compound. Given the roles of both ALK and HDACs in cellular metabolism, it is anticipated that their dual inhibition would lead to significant metabolic shifts. For example, studies on other HDAC inhibitors have demonstrated effects on lipid homeostasis in a mouse model of amyotrophic lateral sclerosis, mitigating defects in glycerophospholipid metabolism and reducing the accumulation of cholesteryl esters. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Ceritinib |

| Pracinostat |

| SAHA (Vorinostat) |

| Crizotinib |

| Entinostat |

| MGCD0103 |

Identification of Direct Substrates and Binding Partners of this compound

This compound is a dual inhibitor that has been designed to simultaneously target two distinct proteins: Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylase 6 (HDAC6). Therefore, the primary and direct binding partners of this compound are the ALK tyrosine kinase and the HDAC6 enzyme. The biological effects of this compound are mediated through the modulation of the activities of these two proteins and, consequently, their downstream substrates and interacting partners.

Direct Binding Targets of this compound

The fundamental mechanism of action for this compound involves its direct binding to the catalytic sites of both ALK and HDAC6. This binding inhibits their enzymatic functions.

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, becomes a potent oncogenic driver in various cancers. wikipedia.orgmdpi.com this compound binds to the kinase domain of ALK, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival. wikipedia.orgfrontiersin.org

Histone Deacetylase 6 (HDAC6): HDAC6 is a unique, primarily cytoplasmic, member of the class IIb histone deacetylases. hep.com.cn It possesses two catalytic domains and plays a significant role in various cellular processes by deacetylating both histone and non-histone protein substrates. nih.gov this compound targets the deacetylase activity of HDAC6, leading to an accumulation of acetylated forms of its substrate proteins.

Potential Substrates of this compound's HDAC6-Inhibitory Activity

While direct substrate studies for this compound are not available, the known substrates of HDAC6 are the proteins that are functionally impacted by the HDAC6-inhibitory component of the dual inhibitor. Proteomic studies have identified a range of cytoplasmic proteins that are deacetylated by HDAC6. Inhibition of HDAC6 by this compound would be expected to increase the acetylation levels of these substrates.

| Substrate Category | Specific Substrates | Function Modulated by Acetylation |

| Cytoskeletal Proteins | α-tubulin, Cortactin | Regulation of microtubule dynamics, cell motility |

| Chaperone Proteins | Hsp90, Hsc70, DNAJA1 | Protein folding and stability, stress response hep.com.cnnih.gov |

| Redox Regulation | Peroxiredoxin | Cellular response to oxidative stress |

| Cell Adhesion and Motility | Myosin heavy chain 9 (MYH9) | Actin-binding ability and cell motility hep.com.cnnih.gov |

| RNA Processing | Sam68 | Alternative splicing of pre-mRNA |

| Protein Methylation | PRMT5 | Regulation of methyltransferase activity |

Interactive Data Table: Potential Substrates of HDAC6 Inhibition by this compound

Binding Partners of ALK and HDAC6

The biological consequences of this compound are also influenced by its impact on the protein-protein interactions of its targets.

ALK Binding Partners:

Upon activation, the ALK receptor recruits a variety of signaling and adaptor proteins to its phosphorylated tyrosine residues. wikipedia.org These interactions are critical for the activation of downstream oncogenic signaling cascades. By inhibiting ALK, this compound prevents the recruitment of these binding partners.

| Binding Partner | Function/Signaling Pathway |

| GRB2 | RAS/MAPK pathway activation |

| IRS1 | PI3K/AKT pathway activation |

| Shc | RAS/MAPK and PI3K/AKT pathway activation |

| Src | Activation of multiple downstream pathways |

| PLCγ | Phospholipase C gamma signaling |

| PI3K | PI3K/AKT cell survival pathway |

| STAT | JAK/STAT cell survival pathway |

Interactive Data Table: ALK Binding Partners

HDAC6 Binding Partners:

HDAC6 interacts with a variety of proteins, which can modulate its function and localization. A key feature of HDAC6 is its ability to bind to ubiquitinated proteins through a zinc finger domain, linking protein acetylation to protein degradation pathways. wikipedia.orgnih.govbiorxiv.org

| Binding Partner | Functional Relevance |

| Ubiquitinated proteins | Recognition and transport of misfolded proteins to the aggresome for degradation biorxiv.orgresearchgate.net |

| Dynein motor complex | Microtubule-based transport of protein aggregates |

| HDAC11 | Potential for forming larger deacetylase complexes wikipedia.org |

| G3BP1 | Involvement in the formation of stress granules wikipedia.org |

Interactive Data Table: HDAC6 Binding Partners

Computational and Structural Biology Insights into Alk/hdac in 1

Molecular Docking and Dynamics Simulations of Alk/hdac-IN-1 with ALK and HDAC Enzymes

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to its protein target at an atomic level. For this compound, these studies have been crucial in understanding its dual inhibitory action.

Interaction with Anaplastic Lymphoma Kinase (ALK): Molecular modeling studies of this compound, also identified in research literature as compound 3b, have been performed using the crystal structure of the wild-type ALK kinase domain (PDB ID: 4MKC). tandfonline.comnih.gov Docking simulations predict that this compound binds to the ATP-binding pocket of ALK, adopting a binding mode similar to that of the known ALK inhibitor, Ceritinib (B560025). nih.gov The key interactions stabilizing the complex include hydrogen bonds formed between the benzimidazole (B57391) core and the amide moiety of the inhibitor with the backbone of methionine M1199 in the hinge region of the kinase. nih.gov This interaction is critical for anchoring the inhibitor within the active site and effectively blocking the kinase activity.

Interaction with Histone Deacetylase (HDAC) Enzymes: For the HDAC target, simulations have been conducted with the catalytic domain of HDAC6 (PDB ID: 5EDU). tandfonline.comnih.gov The analysis reveals that this compound occupies the hydrophobic tunnel of the HDAC6 active site. tandfonline.comnih.gov The hydroxamic acid group, a classic zinc-binding group (ZBG), forms essential metal coordinating interactions with the catalytic zinc ion (Zn²⁺) located deep within the pocket. tandfonline.comnih.gov This chelation is a hallmark of many potent HDAC inhibitors. nih.gov Additional stability is conferred by hydrogen bonds with surrounding amino acid residues and π-π stacking interactions between the benzimidazole core of the inhibitor and the aromatic rings of residues Phe680 and His651. tandfonline.comnih.gov In this predicted binding pose, the portion of the molecule that binds to ALK is exposed to the solvent, which is a key feature of the dual-inhibitor design. tandfonline.comnih.gov

Molecular dynamics (MD) simulations, often performed over nanoseconds, complement static docking by providing insights into the stability of the protein-ligand complex and the dynamic nature of the interactions over time. plos.orgacs.org These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions, ensuring that the predicted binding mode is maintained in a more physiologically relevant, dynamic environment. plos.orgnih.gov

| Target Enzyme | Binding Site | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| ALK (PDB: 4MKC) | ATP-binding pocket | Met1199 | Hydrogen Bonding | nih.gov |

| HDAC6 (PDB: 5EDU) | Catalytic Pocket / Hydrophobic Tunnel | Catalytic Zn²⁺ ion | Metal Coordination (via hydroxamic acid) | tandfonline.comnih.gov |

| Surrounding residues | Hydrogen Bonding | tandfonline.comnih.gov | ||

| Phe680, His651 | π-π Stacking | tandfonline.comnih.gov |

Structure-Activity Relationship (SAR) Studies for Dual ALK/HDAC Inhibition

Structure-Activity Relationship (SAR) analysis is fundamental to drug design, as it correlates the chemical structure of a compound with its biological activity. patsnap.com For dual ALK/HDAC inhibitors like this compound, SAR studies aim to identify the chemical features necessary for potent and balanced activity against both targets.

The development of the benzimidazole-based series, from which this compound (compound 3b) was identified, provided significant SAR insights. tandfonline.com The general structure consists of a core, a zinc-binding group for HDAC, and moieties that confer ALK affinity.

R1 Position (Phenyl Group): The presence of a phenyl group at the R1 position of the benzimidazole core was found to be beneficial for potent activity. tandfonline.com

R2 Position (Linker): A cis-1,4-cyclohexanedicarboxamide chain at the R2 position served as an effective linker, properly positioning the other functional groups for optimal interaction with their respective targets. tandfonline.com

R3 Position (Zinc-Binding Group): The inclusion of a hydroxamate group at the R3 position was essential for HDAC inhibition, as this group is necessary for chelating the zinc ion in the HDAC active site. tandfonline.com Compounds lacking a valid zinc-binding group showed no significant HDAC inhibitory activity. tandfonline.comnih.gov

These studies concluded that the combination of these specific moieties at the R1, R2, and R3 positions resulted in compounds with a balanced inhibitory profile against both ALK and HDACs. tandfonline.com Altering these groups often leads to a loss of potency or an imbalance in activity, highlighting their importance in the dual-inhibition mechanism.

In Silico Prediction of Compound Interactions and Target Engagement

In silico prediction methods are essential for screening and prioritizing compounds before their synthesis and experimental testing. These computational approaches range from molecular docking, as described above, to more complex quantitative structure-activity relationship (QSAR) models.

For this compound, the primary in silico prediction of its interaction mechanism comes from the molecular modeling studies that successfully predicted its binding modes in both ALK and HDAC6. tandfonline.comnih.gov These predictions provided a structural hypothesis for its dual activity, which was then confirmed by enzymatic assays showing IC₅₀ values of 16 nM for ALK and 1.03 µM for HDAC6. medchemexpress.comnih.govmedchemexpress.com

Target engagement assays are used to confirm that a compound physically binds to its intended target within a cellular context. nih.gov While the initial predictions for this compound were based on its interaction with isolated enzymes, cellular assays are crucial for validation. For instance, treatment of ALK-addicted H2228 cells with this compound was shown to decrease the phosphorylation of ALK, a key indicator of target engagement and kinase inhibition within the cell. tandfonline.com This confirms that the in silico predictions translate to a functional effect in a biological system. Comparing the results of biochemical assays with isolated proteins to those of cellular activity assays is important, as the native cellular environment and protein complexes can influence a compound's efficacy. nih.gov

| Method | Prediction/Finding | Validation | Reference |

|---|---|---|---|

| Molecular Docking (ALK) | Binds to ATP-binding pocket, interacts with Met1199. | Enzymatic assay (IC₅₀ = 16 nM); Cellular assay (decreased ALK phosphorylation). | tandfonline.comnih.govnih.gov |

| Molecular Docking (HDAC6) | Binds in catalytic tunnel, chelates Zn²⁺ via hydroxamate group. | Enzymatic assay (IC₅₀ = 1.03 µM). | tandfonline.comnih.govnih.gov |

De Novo Design Principles for Optimizing Dual ALK/HDAC Inhibitors

The design of dual-target inhibitors is a complex process that often relies on several established principles. The creation of this compound and related compounds illustrates a pharmacophore merging strategy. nih.govresearchgate.net This involves combining the key structural features (pharmacophores) of two different inhibitors into a single hybrid molecule.

The design of the benzimidazole series, including this compound, was conceived by merging the core structure of an orally available ALK inhibitor with the structural elements of the HDAC inhibitor Pracinostat. tandfonline.comnih.gov This strategy is guided by several key principles:

Pharmacophore Integration: The design incorporates the essential zinc-binding group (hydroxamic acid) required for HDAC inhibition and a separate moiety (the benzimidazole core and associated groups) that provides affinity for the ALK kinase domain. tandfonline.com

Linker Optimization: A linker of appropriate length and rigidity is used to connect the two pharmacophores. The linker must be designed so that both pharmacophoric elements can simultaneously adopt their optimal binding conformations within their respective target pockets without steric hindrance. mdpi.com

The successful development of 2,4-pyrimidinediamine derivatives as dual ALK and HDAC inhibitors further validates the pharmacophore merging strategy as a powerful tool in designing multi-target agents. nih.gov These design principles provide a rational framework for the future optimization of dual ALK/HDAC inhibitors, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Mechanisms of Resistance to Alk/hdac Inhibition

Epigenetic Adaptive Responses to Alk/hdac-IN-1 Exposure

Cancer cells can employ epigenetic plasticity to adapt to therapeutic pressure, including that exerted by dual ALK/HDAC inhibitors. These adaptations involve alterations in gene expression patterns that promote survival and bypass the drug's inhibitory effects.

Compensatory Upregulation of Alternative Epigenetic Modifications

Exposure to HDAC inhibitors can trigger compensatory epigenetic changes. For instance, cells may upregulate alternative epigenetic modifications, such as DNA methylation and histone methylation, to counteract the effects of HDAC inhibition. Increased DNA methyltransferase (DNMT) activity can restore the silencing of tumor suppressor genes, thereby evading the transcriptional activation induced by HDAC inhibitors nih.gov. Similarly, changes in histone methylation patterns can alter chromatin structure and gene expression, providing a compensatory mechanism to maintain cellular homeostasis or promote survival pathways nih.govnih.gov. These adaptive epigenetic shifts can lead to a more resilient cellular phenotype, contributing to resistance against dual ALK/HDAC inhibition.

Activation of Redundant Transcriptional and Signaling Pathways

Cancer cells often possess redundant signaling pathways that can be activated to bypass the inhibition of primary targets. Upon treatment with this compound, cells may reactivate or upregulate alternative transcriptional programs and signaling cascades that promote cell survival and proliferation. Pathways such as the PI3K/AKT/mTOR and MAPK pathways have been identified as frequently upregulated in cells resistant to HDAC inhibitors, enabling them to maintain their malignant state despite drug exposure nih.gov. Similarly, resistance to ALK inhibitors can arise from the activation of bypass signaling pathways, including those mediated by receptor tyrosine kinases like MET or EGFR nih.govnih.gov. The simultaneous inhibition of ALK and HDACs by this compound may necessitate the activation of multiple compensatory pathways to overcome the combined blockade.

Efflux Pump Mediated Resistance Mechanisms

A significant barrier to the efficacy of many anti-cancer drugs, including HDAC inhibitors, is the overexpression of ATP-binding cassette (ABC) transporters. These efflux pumps, such as P-glycoprotein (P-gp, encoded by ABCB1) and MRP1 (encoded by ABCC1), actively transport drugs out of the cancer cell, reducing intracellular drug concentrations below effective levels nih.govtandfonline.comspandidos-publications.com. The activation or overexpression of these transporters can confer multidrug resistance (MDR), making cancer cells less sensitive to the cytotoxic effects of this compound. Studies have indicated that HDAC inhibitors themselves can sometimes induce the expression of these efflux pumps, potentially contributing to a cycle of resistance spandidos-publications.com.

Alterations in Apoptotic and Survival Pathway Regulation

Resistance to this compound can also stem from alterations in the regulation of apoptosis and survival pathways. Cancer cells can adapt by upregulating the expression of anti-apoptotic proteins, such as members of the BCL-2 family (e.g., BCL-2, BCL-XL, MCL-1), while downregulating pro-apoptotic proteins (e.g., BAX, BAK) nih.govnih.govfrontiersin.orgnih.gov. This shift in the balance between pro- and anti-apoptotic factors can render cells less susceptible to drug-induced cell death. Furthermore, HDAC inhibitors have been shown to modulate various cellular processes, including cell cycle progression and DNA repair, which can indirectly influence survival and resistance mdpi.comnih.govmdpi.com. For example, alterations in cell cycle checkpoints or enhanced DNA damage repair mechanisms can allow cells to survive insults that would otherwise lead to apoptosis.

Development of Preclinical Models for Resistance Studies

To investigate and overcome resistance mechanisms to dual ALK/HDAC inhibitors like this compound, researchers rely on various preclinical models. These include:

Cell Line Models: Established cancer cell lines, often derived from patient tumors, can be treated with this compound to select for resistant populations. These resistant cell lines can then be characterized for genetic mutations, epigenetic alterations, and changes in signaling pathways nih.govfrontiersin.orgu-labex.comresearchgate.netresearchgate.net. For instance, ALK-mutated cell lines or those exhibiting specific resistance phenotypes are crucial for studying mechanisms like EMT or bypass signaling.

Patient-Derived Xenografts (PDXs): Tumors from patients are implanted into immunocompromised mice. This allows for the study of resistance in a more complex in vivo microenvironment, reflecting the heterogeneity of human cancers. PDXs can be treated with this compound to observe the emergence of resistance and test combination strategies frontiersin.orgthno.org.

Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic alterations found in human cancers, such as ALK fusions. They can be treated with this compound to mimic therapeutic response and resistance development in a physiological setting frontiersin.orgresearchgate.net.

These models are instrumental in dissecting the molecular underpinnings of resistance and in evaluating novel therapeutic interventions designed to circumvent or reverse these acquired resistance phenotypes.

Combination Research Strategies with Alk/hdac in 1

Immunomodulatory Combinations with Alk/hdac-IN-1

The tumor microenvironment (TME) is a complex ecosystem that significantly influences treatment responses. Modulating the TME to enhance anti-tumor immunity is a critical area of cancer immunotherapy research.

Specific research detailing the combination strategies of this compound for priming the immune response within the tumor microenvironment was not found in the provided search results. However, related compounds like DNMT1/HDAC-IN-1 have been indicated to reshape the tumor immune microenvironment. nih.govmedchemexpress.com More broadly, HDAC inhibitors are known to modulate the tumor microenvironment (TME) by potentially increasing tumor immunogenicity, promoting anti-tumor immune responses, and counteracting immunosuppressive elements. mdpi.commdpi.comnih.govbmj.comfrontiersin.orgoncotarget.comascopubs.orgnih.govfrontiersin.orgaacrjournals.org These effects can include promoting the infiltration and activation of immune cells like CD8+ T cells and natural killer (NK) cells, and reducing the presence of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). mdpi.combmj.comaacrjournals.org

Specific research detailing the combination strategies of this compound for the upregulation of immune checkpoint ligands and antigens was not found in the provided search results. Generally, HDAC inhibitors have been shown to upregulate the expression of immune checkpoint ligands such as PD-L1 and PD-L2 on tumor cells. nih.govbiomedres.usresearchgate.netoncotarget.com This upregulation is believed to enhance tumor cell recognition and sensitivity to immune checkpoint inhibitor therapies. frontiersin.orgfrontiersin.org Furthermore, HDAC inhibitors can also increase the expression of MHC molecules and other tumor antigens, which are crucial for antigen presentation and immune cell recognition. nih.govmdpi.commdpi.comfrontiersin.orgoncotarget.comfrontiersin.org

Data Tables

The following table summarizes the dual inhibitory profile of this compound based on available data:

| Target | IC50 Value |

| ALK | 16 nM |

| HDAC6 | 1.03 μM |

Compound Names

this compound

Future Research Directions and Unaddressed Questions for Alk/hdac in 1

Development of Highly Selective Isoform-Specific ALK/HDAC Inhibitors

A significant challenge in the development of HDAC inhibitors is the lack of selectivity, as many first-generation compounds are pan-HDAC inhibitors that target multiple isoforms. rsc.org This can lead to a range of side effects. nih.gov The human genome contains eighteen different HDAC isoforms, grouped into four classes, and these isoforms can have distinct, sometimes opposing, roles in cellular processes. nih.govmdpi.com For instance, while some HDACs are overexpressed in tumors and promote cancer progression, others may act as tumor suppressors. nih.govnih.govjci.org

Alk/hdac-IN-1 is a dual inhibitor of ALK and HDAC6. medchemexpress.com While targeting HDAC6 has shown promise in cancer therapy due to its role in regulating non-histone proteins involved in cell migration and proliferation, the development of inhibitors with even greater isoform specificity is a critical next step. nih.gov Future research should focus on designing and synthesizing analogs of this compound that exhibit enhanced selectivity for specific HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3) that are known to be particularly relevant in ALK-driven cancers. nih.govaacrjournals.org Studies have shown that selective inhibition of HDAC1 and HDAC2 can be effective in certain hematologic malignancies. aacrjournals.org Achieving class- or isoform-selective inhibition may provide an improved risk-benefit profile compared to non-selective inhibitors. rsc.org This will require a deep understanding of the structural differences between the catalytic sites of various HDAC isoforms to guide rational drug design.

Table 1: Examples of HDAC Isoform Functions in Cancer

| HDAC Isoform | Class | General Function in Cancer | Rationale for Selective Targeting |

| HDAC1 | I | Often overexpressed; promotes cell proliferation and survival. nih.govjci.org | Inhibition can reduce tumor growth. jci.org |

| HDAC2 | I | Upregulated in various cancers; involved in loss of tumor suppressor expression. nih.gov | Loss of HDAC2 can accelerate lymphomagenesis in some contexts, indicating a complex role. nih.gov |

| HDAC3 | I | Can act as both a tumor promoter and suppressor depending on the context. mdpi.comjci.org | Selective inhibition is being explored for inflammation and neurological diseases. mdpi.com |

| HDAC6 | IIb | Primarily cytoplasmic; regulates cell motility, angiogenesis, and immune responses. nih.govnih.gov | Selective inhibition is a major focus for anti-cancer drug development. nih.gov |

Identification and Validation of Biomarkers for Predicting Preclinical Response to this compound

To advance this compound towards clinical application, it is essential to identify and validate biomarkers that can predict which tumors will be most sensitive to its effects. While the presence of an ALK fusion is a clear prerequisite, not all ALK-positive tumors may respond equally to dual ALK/HDAC inhibition.

Future research should focus on several potential classes of biomarkers:

Genomic and Transcriptomic Markers: Beyond the ALK fusion itself, researchers should investigate whether specific gene expression signatures, mutations in other oncogenes or tumor suppressor genes, or particular patterns of histone acetylation can predict response. For example, the expression levels of specific HDAC isoforms (like HDAC1, HDAC2, and HDAC6) could serve as biomarkers. nih.gov

Protein-Based Markers: The baseline expression levels of proteins involved in ALK signaling pathways, apoptosis (e.g., Bcl-2, Bax), or cell cycle regulation could be predictive. bioworld.com Furthermore, assessing the acetylation status of key HDAC6 substrates, such as α-tubulin or cortactin, could provide a pharmacodynamic biomarker to confirm target engagement. nih.gov

Functional Biomarkers: Developing ex vivo assays using patient-derived cells or organoids to test sensitivity to this compound could provide a direct measure of potential response. Minimally invasive methods, such as analyzing plucked hair for protein biomarkers, could also be explored. epistem.co.uk

Validation of these biomarkers in a range of preclinical models, including cell lines and patient-derived xenografts, will be crucial for establishing their predictive power.

Investigation of this compound's Role in Non-Oncological Disease Models

The therapeutic potential of HDAC inhibitors extends beyond cancer to a variety of other diseases, including neurodegenerative and inflammatory conditions. nih.govnih.gov Given that this compound targets HDAC6, which has been implicated in these pathologies, exploring its efficacy in non-oncological models is a logical and promising avenue of research.

Neurodegenerative Diseases: HDAC inhibitors have shown neuroprotective effects in models of Alzheimer's disease and other neurodegenerative conditions. nih.gov Specifically, selective inhibition of HDAC6 has been proposed as a therapeutic strategy. nih.gov Research should be initiated to evaluate whether this compound can ameliorate disease phenotypes in preclinical models of these conditions, potentially by improving protein clearance and axonal transport.

Autoimmune and Inflammatory Conditions: HDAC inhibitors can modulate the immune system by affecting the function of various immune cells. nih.govyoutube.com They have been investigated for conditions like ulcerative colitis. nih.gov Future studies could explore the effect of this compound in preclinical models of autoimmune diseases, such as rheumatoid arthritis, to determine if its dual-action mechanism offers unique benefits in controlling inflammation and immune responses.

Exploration of Novel Delivery Systems and Formulation Strategies in Preclinical Models

The effectiveness of epigenetic drugs, including HDAC inhibitors, can be hampered by challenges such as poor solubility, rapid degradation in vivo, and lack of tumor-specific targeting. nih.govresearchgate.net These limitations can reduce therapeutic efficacy and increase off-target toxicity. Consequently, the exploration of advanced drug delivery systems for this compound is a critical area for future research.

Deepening Understanding of Long-Term Epigenetic Rewiring by this compound

While the immediate effects of HDAC inhibition on histone acetylation and gene expression are relatively well-studied, the long-term consequences of this epigenetic modulation are less understood. Epigenetic alterations can be heritable and long-lasting, potentially leading to sustained changes in cellular phenotype even after the drug is withdrawn. nih.govwikipedia.org

Future research must investigate the long-term effects of this compound treatment on the epigenome of cancer cells. This includes examining how the compound might induce durable "molecular scars" or reprogramming that could prevent tumor relapse. wikipedia.org It is also crucial to understand if long-term treatment could lead to undesirable epigenetic changes that promote resistance. medcraveonline.com Advanced techniques like ChIP-seq and ATAC-seq could be employed to map global changes in histone modifications and chromatin accessibility over time in preclinical models treated with this compound. This research will be vital for understanding the durability of response and for designing optimal treatment schedules.

Advanced Methodological Development for High-Throughput Screening and Mechanistic Elucidation of Dual Inhibitors

The discovery and optimization of dual-target inhibitors like this compound require sophisticated screening and analytical methods. nih.gov High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. bmglabtech.comwikipedia.org

Future efforts should focus on developing and refining HTS assays specifically designed for dual-target inhibitors. This could involve fluorescence-based methods, such as Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET), that can simultaneously or sequentially measure the inhibition of both ALK kinase activity and HDAC enzymatic activity. rsc.orgdrugtargetreview.com Furthermore, developing cellular HTS platforms that can assess downstream consequences of dual inhibition, such as apoptosis or changes in cell cycle, would be highly valuable. nih.gov These advanced screening methods will accelerate the discovery of new, more potent, and more selective dual ALK/HDAC inhibitors and provide deeper insights into their mechanisms of action. rsc.orgdrugtargetreview.com

Q & A

Q. How do researchers validate ALK/HDAC-IN-1 as a dual-target inhibitor in preclinical models?

Validation involves in vitro kinase assays for ALK inhibition (e.g., using recombinant ALK proteins) and HDAC enzymatic activity assays (e.g., fluorometric or colorimetric kits). Western blotting for downstream targets like phosphorylated STAT3 (ALK pathway) and acetylated histones (HDAC inhibition) is critical. For specificity, compare results with selective ALK (e.g., crizotinib) and HDAC inhibitors (e.g., vorinostat) to rule off-target effects . Controls should include wild-type and mutant cell lines to confirm target engagement.

Q. What are the recommended methodologies for assessing this compound’s mechanism of action in NSCLC models?

Use patient-derived xenografts (PDXs) or transgenic mouse models with ALK rearrangements (e.g., EML4-ALK fusion). For HDAC inhibition, measure histone acetylation via immunofluorescence or flow cytometry. Combine transcriptomic profiling (RNA-seq) and proteomic analysis to identify synergistic pathways affected by dual inhibition. Dose-response studies should include IC50 calculations for both targets .

Q. How should researchers address contradictory data in this compound efficacy studies?

Contradictions often arise from heterogeneity in ALK fusion variants or HDAC isoform selectivity. Stratify results by ALK rearrangement type (e.g., EML4-ALK variants 1 vs. 3) and HDAC class (I, II, IV). Use multivariate regression to account for variables like tumor microenvironment or prior treatment history. Replicate findings in orthogonal assays (e.g., CRISPR knockdown of ALK/HDAC isoforms) .

Advanced Research Questions

Q. What experimental designs optimize the evaluation of this compound’s synergism with immune checkpoint inhibitors?

Design co-clinical trials combining this compound with anti-PD-1/PD-L1 agents in immunocompetent murine models. Measure tumor-infiltrating lymphocytes (TILs) via CyTOF and cytokine profiling (e.g., IFN-γ, IL-2). Use single-cell RNA-seq to identify immune cell subsets responsive to dual therapy. Statistical power analysis must account for potential additive vs. synergistic effects .

Q. How can researchers model resistance mechanisms to this compound in vitro?

Generate resistant cell lines via chronic exposure to sublethal doses. Perform whole-exome sequencing (WES) to identify ALK secondary mutations (e.g., L1196M) or epigenetic alterations (e.g., HDAC upregulation). Validate findings using CRISPR-Cas9 knock-in models. Functional assays (e.g., apoptosis/cell cycle analysis) should compare parental and resistant lines .

Q. What strategies ensure reproducibility in pharmacokinetic (PK) studies of this compound?

Standardize PK protocols across species (e.g., murine vs. primate models) with LC-MS/MS for plasma/tissue quantification. Include time-course studies to assess half-life and metabolite formation (e.g., glucuronidation). Cross-validate results with microdialysis in tumor tissues to confirm drug penetration. Report all parameters following FAIR data principles .

Q. How should researchers design biomarker-driven clinical trials for this compound?

Incorporate ALK fusion status (FISH or NGS) and HDAC expression (IHC) as inclusion criteria. Use adaptive trial designs with interim analyses for efficacy/safety. For pharmacodynamic biomarkers, track ALK phosphorylation (via ELISA) and histone acetylation (via chromatin immunoprecipitation). Predefine statistical endpoints (e.g., progression-free survival) with Bayesian hierarchical models .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?

Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. For synergy calculations, use the Chou-Talalay combination index (CI). Report 95% confidence intervals for IC50/EC50 values and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers mitigate bias in preclinical studies of this compound?

Implement blinding during data collection/analysis. Use randomized animal allocation and stratified sampling. Validate findings in independent cohorts or external datasets (e.g., TCGA). Disclose all conflicts of interest and raw data in supplementary materials .

Key Challenges and Solutions

Q. How to resolve discrepancies between in vitro and in vivo efficacy of this compound?

Discrepancies often stem from poor bioavailability or tumor stromal interactions. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge gaps. Test prodrug formulations or nanoparticle delivery systems to enhance bioavailability. Include stromal co-culture assays (e.g., cancer-associated fibroblasts) in vitro .

Q. What ethical considerations apply to this compound studies involving patient-derived samples?

Obtain informed consent for biobanking and secondary analyses. Anonymize data per GDPR/HIPAA guidelines. Collaborate with institutional review boards (IRBs) to ensure compliance with the Declaration of Helsinki. Publish negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.